![molecular formula C7H14ClNO2 B2959568 1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride CAS No. 2171915-88-9](/img/structure/B2959568.png)
1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride
Overview
Description
1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 It is a derivative of cyclobutane, featuring an amino group and a carboxylic acid group on the same carbon atom, with two methyl groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through subsequent reactions, such as amination and carboxylation.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Peptide Synthesis
One notable application of 1-amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride is in the synthesis of cyclic peptides. Its unique structural features allow it to serve as a building block for creating novel peptides with enhanced biological activities. For instance, research has demonstrated that derivatives of this compound can be incorporated into cell-penetrating peptides (CPPs), which are utilized for targeted drug delivery systems. These peptides have shown promising results in selectively delivering anti-Leishmania drugs without cytotoxic effects on human cells .
Chiral Building Blocks
The compound serves as a chiral building block in asymmetric synthesis. Its configuration can facilitate the development of enantiomerically pure compounds, which are crucial in pharmaceuticals where chirality can significantly influence a drug's efficacy and safety profile.
Organic Synthesis Applications
Intermediate in Organic Reactions
this compound is often used as an intermediate in various organic reactions. It can participate in reactions such as the aza-Michael addition, where it acts as a nucleophile to form β-amino acids. This reaction is particularly valuable in synthesizing compounds with potential therapeutic effects .
Synthesis of β-Amino Acids
The compound has been studied for its effectiveness in synthesizing β-amino acids via conjugate addition reactions. These β-amino acids are essential components in many biologically active molecules and can be synthesized with high selectivity using this compound as a precursor .
Materials Science Applications
Polymer Chemistry
In materials science, the compound has been investigated for its potential use in polymer chemistry. Its unique cyclobutane structure allows for the creation of cross-linked polymers that exhibit improved mechanical properties compared to traditional polymers. Research indicates that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical strength.
Case Studies
Mechanism of Action
The mechanism of action of 1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclobutane-1-carboxylic acid: Lacks the two methyl groups, resulting in different steric and electronic properties.
3,3-Dimethylcyclobutane-1-carboxylic acid: Lacks the amino group, affecting its reactivity and interactions.
Cyclobutane-1,1-dicarboxylic acid: Contains two carboxylic acid groups, leading to different chemical behavior.
Uniqueness
1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid groups on the same carbon atom, along with two methyl groups on the cyclobutane ring. This unique structure imparts specific reactivity and interaction properties, making it valuable in various research and industrial applications.
Biological Activity
1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride (also known as ADCA) is a cyclic amino acid derivative notable for its unique cyclobutane structure. This compound has garnered attention due to its potential biological activities, including anti-cancer properties and interactions with various biological targets.
- Molecular Formula : C7H13ClN2O2
- Molecular Weight : 179.64 g/mol
- Structure : Characterized by a cyclobutane ring with an amino group and a carboxylic acid group, making it zwitterionic in solution.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. It functions as an inhibitor of tumor growth and has been identified as a selective antagonist of N-methyl-D-aspartic acid (NMDA) receptors, which are implicated in various cancer pathways .
Case Studies:
- Inhibition of Tumor Growth : In vitro studies have shown that ADCA can inhibit the proliferation of cancer cell lines, including those from leukemia and solid tumors .
- Mechanism of Action : The compound's mechanism involves modulation of signaling pathways associated with cell growth and survival, particularly through its interaction with NMDA receptors and glycine receptors .
Interaction with Biological Molecules
ADCA's structural features allow it to engage in diverse interactions with proteins and enzymes. Its zwitterionic nature enhances solubility and bioavailability, facilitating its role in biological systems.
Table 1: Interaction Studies
Interaction Partner | Type of Interaction | Biological Implication |
---|---|---|
NMDA Receptors | Antagonism | Reduced cell proliferation in tumors |
Glycine Receptors | Antagonism | Modulation of excitatory neurotransmission |
Tumor Cells | Inhibition | Decreased viability and growth |
Synthesis and Derivatives
The synthesis of ADCA typically involves multi-step organic reactions, including the introduction of the amino group into the cyclobutane framework. Variants of this compound have been synthesized to enhance its biological activity or target specificity .
Comparative Analysis with Related Compounds
ADCA shares structural similarities with other cyclic amino acids, which may influence its biological properties.
Table 2: Comparison of Cyclobutane Amino Acids
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Cyclobutane ring with amino/carboxy groups | Anticancer activity |
3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride | Similar cyclobutane structure | Potential neuroprotective effects |
2-Amino-4-methylpentanoic acid | Linear structure | Common in metabolic pathways |
Future Directions in Research
The unique properties of ADCA suggest several avenues for future research:
- Targeted Drug Delivery : Investigating the use of ADCA derivatives as vectors for delivering therapeutic agents to specific cell types.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anticancer effects.
- Clinical Trials : Evaluating the efficacy and safety of ADCA in clinical settings for cancer treatment.
Properties
IUPAC Name |
1-amino-3,3-dimethylcyclobutane-1-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-6(2)3-7(8,4-6)5(9)10;/h3-4,8H2,1-2H3,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNQDCHWDXROAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)N)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2171915-88-9 | |
Record name | 1-amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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